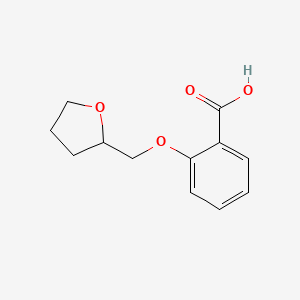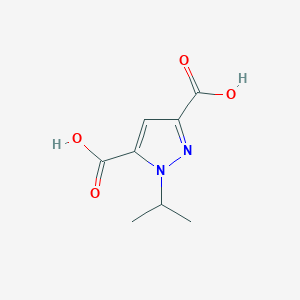![molecular formula C19H22N4O2 B2798566 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea CAS No. 2309589-72-6](/img/structure/B2798566.png)
1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea is a chemical compound that belongs to the class of pyrrolidinyl urea derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
作用機序
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. The inhibition of protein kinase CK2 may also contribute to the anticancer activity of the compound. In addition, this compound has been shown to modulate the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and disrupt the cell cycle. The compound has also been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. Moreover, this compound has been shown to modulate the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea in lab experiments include its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. The compound has also been shown to exhibit promising activity against various cancer cell lines, making it a potential candidate for drug discovery. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea. These include:
1. Further investigation of the mechanism of action of the compound, particularly its interaction with protein kinase CK2 and acetylcholinesterase.
2. Optimization of the synthetic method to improve the yield and purity of the compound.
3. Evaluation of the pharmacokinetics and bioavailability of the compound in animal models and clinical trials.
4. Investigation of the potential synergistic effects of this compound with other anticancer agents.
5. Exploration of the potential of the compound as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease.
In conclusion, this compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. The compound has been shown to exhibit promising activity against various cancer cell lines and has potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. However, further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成法
The synthesis of 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea involves the reaction of 3,4-Dimethylbenzoyl chloride with 2-(2-oxopyrrolidin-1-yl)pyridine-4-carboxylic acid, followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent purification. The synthetic method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit promising activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. Moreover, this compound has been investigated for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-5-6-16(10-14(13)2)22-19(25)21-12-15-7-8-20-17(11-15)23-9-3-4-18(23)24/h5-8,10-11H,3-4,9,12H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJLJVKQUIMSCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC(=NC=C2)N3CCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2798490.png)



![{6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride](/img/structure/B2798496.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline](/img/structure/B2798500.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2798503.png)

![N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2798506.png)